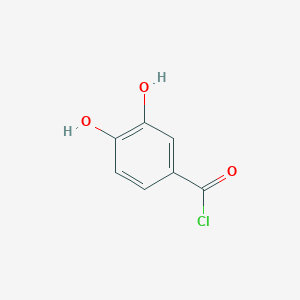

3,4-Dihydroxybenzoyl chloride

Description

Historical Context and Evolution of Benzoyl Chloride Chemistry

The journey of benzoyl chloride chemistry is a significant chapter in the history of organic chemistry. Benzoyl chloride (C₆H₅COCl), the parent compound, was first synthesized in 1832. youtube.com Its discovery and the subsequent exploration of its reactivity were foundational to the development of acylation reactions. youtube.comatamanchemicals.com Acylation, the process of introducing an acyl group (R-CO-) into a molecule, became a cornerstone of synthetic chemistry. numberanalytics.comtestbook.com

One of the most pivotal developments in this area was the Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877. numberanalytics.com This reaction, which involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), enabled the direct formation of aryl ketones and became a fundamental tool for creating carbon-carbon bonds with aromatic rings. numberanalytics.com

The general utility of benzoyl chloride and its derivatives stems from the high reactivity of the acyl chloride group. atamanchemicals.comwikipedia.org It readily reacts with nucleophiles such as alcohols to form esters, amines to form amides, and even carbanions, serving as a source of the benzoyl cation synthon (C₆H₅CO⁺). wikipedia.org Early methods for producing benzoyl chloride included the chlorination of benzaldehyde (B42025) or benzyl (B1604629) alcohol, and later, more refined industrial processes were developed using reagents like thionyl chloride, phosphorus pentachloride, or oxalyl chloride to convert benzoic acid into its more reactive acyl chloride form. youtube.comatamanchemicals.comwikipedia.org

Over the decades, the field has evolved from using simple benzoyl chloride to employing a vast array of substituted derivatives to impart specific properties to the target molecules. wikipedia.org This evolution has been driven by the need for more sophisticated and tailored synthetic strategies in various fields, including the production of dyes, pharmaceuticals, polymers, and perfumes. atamanchemicals.com The development of milder and more selective acylation methods and catalysts continues to be an active area of research, aiming for greater efficiency and sustainability. numberanalytics.comrsc.org

| Key Milestone | Description | Year |

| First Synthesis | Benzoyl chloride is first synthesized from benzaldehyde and chlorine. youtube.com | 1832 |

| Friedel-Crafts Acylation | Charles Friedel and James Crafts report the acylation of aromatic compounds using acyl chlorides and a Lewis acid catalyst. numberanalytics.com | 1877 |

| Expansion of Reagents | Widespread adoption of chlorinating agents like thionyl chloride and phosphorus pentachloride for the synthesis of acyl chlorides from carboxylic acids. atamanchemicals.com | Early 20th Century |

| Industrial Production | Development of large-scale production methods from benzotrichloride. wikipedia.org | Mid-20th Century |

| Modern Applications | Use of substituted benzoyl chlorides becomes common in the synthesis of complex, high-performance materials and pharmaceuticals. atamanchemicals.comwikipedia.org | Late 20th Century - Present |

Strategic Importance of the 3,4-Dihydroxybenzoyl Moiety in Advanced Organic Synthesis

The strategic value of 3,4-Dihydroxybenzoyl chloride lies in the functional unit it introduces: the 3,4-dihydroxybenzoyl group, also known as the protocatechuoyl group. This moiety is derived from 3,4-dihydroxybenzoic acid (protocatechuic acid) and contains a catechol core. Catechol and its derivatives are of immense importance in chemistry and biology. researchgate.net

The catechol subunit is a common feature in a variety of natural products and is a crucial building block in organic synthesis for several reasons: researchgate.netrsc.org

Metal Chelation: The two adjacent hydroxyl groups on the aromatic ring act as a powerful bidentate ligand, capable of forming stable complexes with a wide range of metal ions, particularly iron (Fe³⁺). rsc.orgmdpi.com This property is exploited in the design of metal-chelating agents, catalysts, and coordination polymers. rsc.orgresearchgate.net

Adhesion and Polymerization: The catechol group is renowned for its adhesive properties, famously observed in the proteins used by mussels to adhere to surfaces. This has inspired the development of advanced adhesives and surface coatings. rsc.org

Redox Activity: The catechol ring can be easily oxidized to a reactive ortho-quinone. rsc.orgresearchgate.net This redox activity is central to its role as an antioxidant and its participation in various biological and electrochemical processes. researchgate.nettandfonline.com

Pharmacophore: The 3,4-dihydroxybenzoyl structure is a recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov It is found in many biologically active compounds and is often associated with antioxidant, anti-inflammatory, and anticancer properties. researchgate.netscispace.com

By incorporating the highly reactive acyl chloride function, this compound serves as an efficient reagent for covalently attaching this valuable catechol moiety onto various molecular scaffolds. This allows chemists to strategically introduce the unique properties of the catechol group into new synthetic molecules. For example, derivatives of 3,4-dihydroxybenzoic acid have been synthesized and evaluated as antioxidants, bio-metal chelators, and enzyme inhibitors. researchgate.nettandfonline.com The synthesis of these derivatives often involves an acylation step, where a reagent like this compound (or a protected version) could be a key intermediate for linking the catechol unit to other functional parts of a molecule, such as amines or alcohols. tandfonline.com

The ability to directly introduce the 3,4-dihydroxybenzoyl moiety is therefore a powerful strategy in the design of new functional materials, targeted therapeutics, and complex natural product analogues.

| Property of 3,4-Dihydroxybenzoyl Moiety | Significance in Organic Synthesis | Potential Applications |

| Metal Chelation | Enables the synthesis of molecules that can bind and sequester metal ions. rsc.orgmdpi.com | Metal-chelating drugs, contrast agents, coordination polymers. researchgate.net |

| Antioxidant Activity | Provides a building block for creating compounds that can scavenge free radicals. tandfonline.com | Antioxidants for materials, food preservatives, and therapeutics. researchgate.netresearchgate.net |

| Bio-adhesion | Allows for the design of polymers and surface coatings with strong adhesive properties. rsc.org | Medical adhesives, underwater coatings, self-healing materials. rsc.org |

| Pharmacological Activity | Serves as a key structural component (pharmacophore) for drug design. nih.gov | Development of new drugs (e.g., enzyme inhibitors, anti-inflammatory agents). tandfonline.comuit.no |

Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dihydroxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-7(11)4-1-2-5(9)6(10)3-4/h1-3,9-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVROZAJDEFRSQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70530288 | |

| Record name | 3,4-Dihydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70530288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83759-00-6 | |

| Record name | 3,4-Dihydroxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70530288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,4 Dihydroxybenzoyl Chloride

Direct Chlorination Approaches from Protocatechuic Acid Precursors

The direct conversion of protocatechuic acid (3,4-dihydroxybenzoic acid) to its corresponding acid chloride is a primary synthetic route. This approach requires careful optimization of reagents and conditions to overcome challenges associated with the reactive catechol moiety.

Optimization of Chlorinating Agent Selection

The choice of chlorinating agent is critical for the efficient synthesis of 3,4-dihydroxybenzoyl chloride. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are commonly employed for this transformation, each with distinct advantages and reaction characteristics. masterorganicchemistry.comchemguide.co.uk Thionyl chloride is often preferred as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, simplifying purification. chemguide.co.uk

A typical procedure involves reacting 3,4-dihydroxybenzoic acid with thionyl chloride, often in a suitable solvent like chloroform (B151607). rsc.org For instance, a stirred suspension of 3,4-dihydroxybenzoic acid in chloroform can be treated with thionyl chloride and heated to facilitate the reaction. rsc.org

Table 1: Comparison of Chlorinating Agents for Protocatechuic Acid

| Chlorinating Agent | Reaction Conditions | Byproducts | Separation |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Often used with a solvent (e.g., chloroform) and gentle heating (e.g., 60°C) rsc.org | SO₂ (gas), HCl (gas) chemguide.co.uk | Simplified due to gaseous byproducts chemguide.co.uk |

| Phosphorus Pentachloride (PCl₅) | Can react in the cold chemguide.co.uk | POCl₃ (liquid), HCl (gas) chemguide.co.uk | Requires fractional distillation to separate from the liquid byproduct chemguide.co.uk |

This table provides a summary of common chlorinating agents and their general reaction characteristics.

Role of Catalytic Additives and Reaction Modifiers

To enhance the rate and efficiency of the chlorination reaction, catalytic amounts of N,N-dimethylformamide (DMF) are frequently added. rsc.orgresearchgate.net DMF acts as a catalyst by reacting with the chlorinating agent (e.g., thionyl chloride) to form a Vilsmeier reagent, which is a more potent acylating agent. google.comcommonorganicchemistry.com This intermediate then reacts with the carboxylic acid to form the acid chloride. The addition of just a few drops of DMF can significantly accelerate the conversion. rsc.org

Indirect Synthetic Pathways via Protected Intermediates

To circumvent the side reactions associated with the free hydroxyl groups of the catechol, indirect synthetic routes employing protected intermediates are utilized. This strategy involves protecting the hydroxyl groups, performing the chlorination, and then deprotecting to yield the final product.

Synthesis of Acetoxy-Protected this compound Analogs

A common protection strategy involves the acetylation of the hydroxyl groups of protocatechuic acid to form 3,4-diacetoxybenzoic acid. researchgate.net This can be achieved by reacting 3,4-dihydroxybenzoic acid with an acetylating agent. The resulting 3,4-diacetoxybenzoic acid is then converted to its acid chloride, 3,4-diacetoxybenzoyl chloride. researchgate.netdoaj.org This chlorination step can be carried out using standard chlorinating agents like thionyl chloride. bibliotekanauki.pl The acetyl groups are generally stable under the conditions required for acid chloride formation.

Table 2: Synthesis of 3,4-Diacetoxybenzoyl Chloride

| Starting Material | Reagent for Protection | Intermediate | Reagent for Chlorination | Final Protected Product |

|---|---|---|---|---|

| 3,4-Dihydroxybenzoic Acid researchgate.net | Acetic Anhydride | 3,4-Diacetoxybenzoic Acid researchgate.net | Thionyl Chloride bibliotekanauki.pl | 3,4-Diacetoxybenzoyl Chloride researchgate.netdoaj.org |

This table outlines the key steps in the synthesis of the acetoxy-protected analog.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The application of green chemistry principles to the synthesis of this compound focuses on reducing environmental impact by utilizing sustainable starting materials, employing safer solvents and reagents, and increasing reaction efficiency.

Sustainable Starting Materials A significant aspect of a sustainable synthesis is the origin of the starting materials. The direct precursor, 3,4-dihydroxybenzoic acid (protocatechuic acid), can be sourced from biomass. researchgate.net For example, protocatechuic acid can be synthesized from vanillin, which is obtainable from lignin, a major component of wood and a byproduct of the paper industry. orgsyn.org This bio-based route provides a renewable alternative to petroleum-derived precursors.

Catalytic and Solvent-Free Approaches Modern synthetic chemistry aims to replace stoichiometric reagents with catalytic alternatives, which are required in smaller amounts and can often be recycled.

Solid Acid Catalysts: Heterogeneous solid acid catalysts, such as Amberlyst-15, are gaining prominence as environmentally friendly options. researchgate.net These catalysts are easily separated from the reaction mixture, are reusable, and can sometimes facilitate reactions without the need for protecting groups, thereby shortening the synthetic sequence and reducing waste. researchgate.net

Phase-Transfer Catalysis (PTC): Phase-transfer catalysts, like triethylbenzylammonium chloride (TEBAC), can enhance reaction rates in biphasic systems (e.g., aqueous-organic). researchgate.net This can reduce the need for harsh, anhydrous organic solvents and allow for the use of more environmentally benign solvents like water. A synthesis of a derivative using this method in a chlorobenzene-aqueous cesium hydroxide (B78521) system has been reported. researchgate.net

Greener Reagents and Solvents The choice of reagents and solvents is paramount in green synthesis.

Alternative Chlorinating Agents: While thionyl chloride is effective, its use generates SO₂ and HCl as byproducts. Oxalyl chloride can be considered a greener alternative in some contexts because its byproducts are all gaseous (CO, CO₂, HCl), which simplifies the purification process and avoids liquid waste streams. researchgate.net

Safer Solvents: Traditional syntheses often employ hazardous chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform. Research efforts focus on replacing these with greener alternatives. For instance, reactions for producing derivatives of 3,4-dihydroxybenzoic acid have been successfully carried out in anhydrous acetonitrile, which has a more favorable environmental profile than chlorinated hydrocarbons. tandfonline.comresearchgate.net

The following table summarizes key green chemistry approaches relevant to the synthesis of this compound and its precursors.

Table 2: Green Chemistry Approaches in the Synthesis of this compound

| Green Chemistry Principle | Specific Approach | Reagents/Conditions | Benefit |

| Use of Renewable Feedstocks | Bio-based precursor synthesis | Vanillin (from lignin) → Protocatechuic Acid | Reduces reliance on fossil fuels; sustainable sourcing. researchgate.netorgsyn.org |

| Catalysis | Heterogeneous solid acid catalyst | Amberlyst-15 | Reusable catalyst, simplified workup, potentially avoids protecting groups. researchgate.net |

| Catalysis | Phase-transfer catalysis | Triethylbenzylammonium chloride (TEBAC) | Enhanced reaction rates, potential for use of aqueous media. researchgate.net |

| Safer Reagents | Alternative chlorinating agent | Oxalyl Chloride | Gaseous byproducts (CO, CO₂) simplify purification. |

| Safer Solvents | Replacement of chlorinated solvents | Acetonitrile | Reduced toxicity and environmental persistence compared to DCM or chloroform. tandfonline.com |

Chemical Reactivity and Mechanistic Investigations of 3,4 Dihydroxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The reaction of 3,4-dihydroxybenzoyl chloride with amines, known as amidation, is a fundamental method for synthesizing a wide range of 3,4-dihydroxybenzamides. These reactions are typically condensation reactions where a lone pair of electrons on the nitrogen atom of an amine attacks the carbonyl carbon of the acyl chloride. savemyexams.compearson.com This is followed by the elimination of a hydrogen chloride (HCl) molecule, which is usually neutralized by a second equivalent of the amine or an added base. savemyexams.comlibretexts.org

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted amides. The reaction proceeds via a nucleophilic addition-elimination mechanism. savemyexams.com To drive the reaction to completion, a base such as triethylamine (B128534) or pyridine (B92270) is often used to scavenge the HCl produced. hud.ac.uk Alternatively, using two equivalents of the amine serves the same purpose, with one molecule acting as the nucleophile and the second as the base. savemyexams.comlibretexts.org

For instance, the reaction of this compound with primary amines (R-NH₂) or secondary amines (R₂-NH) yields N-alkyl or N,N-dialkyl-3,4-dihydroxybenzamides. The general scheme involves the attack of the amine's lone pair on the carbonyl carbon, followed by the expulsion of the chloride ion and deprotonation of the nitrogen by a base. pearson.com Studies have documented the synthesis of various amides, such as 4-[N-(3',4'-dihydroxybenzoyl)amino]benzoic acid and 6-[N-(3',4'-dihydroxybenzoyl)amino]caproic acid, by reacting the corresponding amino acid with this compound in the presence of a base like sodium hydroxide (B78521). google.com

Table 1: Examples of Amidation Reactions with Primary and Secondary Amines

| Amine Reactant | Base/Solvent | Product | Reference |

| 4-Aminobenzoic acid | Sodium Hydroxide / Dioxan-Water | 4-[N-(3',4'-Dihydroxybenzoyl)amino]benzoic acid | google.com |

| 6-Aminocaproic acid | Sodium Hydroxide / Dioxan-Water | 6-[N-(3',4'-Dihydroxybenzoyl)amino]caproic acid | google.com |

| Aniline | Triethylamine / Cyrene™ | N-Phenyl-3,4-dihydroxybenzamide | hud.ac.uk |

| Benzylamine | Triethylamine / Cyrene™ | N-Benzyl-3,4-dihydroxybenzamide | hud.ac.uk |

This table is illustrative, based on general procedures for acyl chloride amidation and specific examples with this compound.

The 1,3,4-thiadiazole (B1197879) ring is a significant scaffold in medicinal chemistry, and amides incorporating this heterocycle are of considerable interest. nih.govnih.govnih.gov this compound can be coupled with amino-substituted 1,3,4-thiadiazoles to generate N-(1,3,4-thiadiazolyl)-3,4-dihydroxybenzamides. The synthesis generally follows the standard nucleophilic acyl substitution pathway.

The synthesis of these complex molecules often involves a multi-step process where the amino-thiadiazole moiety is first prepared and then reacted with the acyl chloride. For example, various substituted 2-amino-5-aryl-1,3,4-thiadiazoles can be synthesized and subsequently acylated. semanticscholar.org The reaction typically involves refluxing the reactants in a suitable solvent, sometimes with a catalyst or acid scavenger like phosphorus oxychloride to facilitate the condensation. semanticscholar.orgnih.gov The resulting conjugates merge the chemical properties of the dihydroxybenzoyl group with the biological significance of the thiadiazole nucleus. nih.govresearchgate.net

Table 2: Representative Synthesis of 1,3,4-Thiadiazole Amides

| Reactant 1 | Reactant 2 | Conditions | Product Class | Reference |

| Carboxylic Acid | Thiosemicarbazide (B42300) | Phosphorus Oxychloride, Reflux | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.gov |

| 2-Amino-1,3,4-thiadiazole (B1665364) derivative | This compound | Base (e.g., Pyridine), Solvent (e.g., DMF) | N-(5-substituted-1,3,4-thiadiazol-2-yl)-3,4-dihydroxybenzamide | researchgate.netclockss.org |

This table outlines a general synthetic strategy. The second step is a specific application for this compound.

The kinetics of nucleophilic acyl substitution are heavily influenced by the electrophilicity of the carbonyl carbon and the stability of the tetrahedral intermediate. libretexts.orglibretexts.org For this compound, the two hydroxyl groups (–OH) on the benzene (B151609) ring play a crucial role. These groups are electron-donating by resonance, which increases the electron density on the aromatic ring and, to a lesser extent, on the carbonyl carbon. This effect reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus potentially slowing down the rate-limiting nucleophilic attack compared to unsubstituted benzoyl chloride. libretexts.orgccspublishing.org.cn

Conversely, electron-withdrawing substituents on the benzoyl chloride ring generally increase the reaction rate by enhancing the carbonyl carbon's electrophilicity. ccspublishing.org.cnrsc.org Studies on substituted benzoyl chlorides have shown that electron-donating groups like methoxy (B1213986) (–OCH₃), which is similar to hydroxyl, result in slower reaction rates. rsc.orgcdnsciencepub.com

Esterification is another key nucleophilic acyl substitution reaction of this compound, where it reacts with alcohols or phenols to form carboxylic esters. savemyexams.com The mechanism is analogous to amidation, involving the attack of the hydroxyl group of the alcohol/phenol on the carbonyl carbon, formation of a tetrahedral intermediate, and elimination of HCl. savemyexams.com

This compound is a valuable reagent for the synthesis of phenolic esters, where the acyl group is transferred to another phenolic compound. This creates a depside structure, which consists of two or more aromatic units linked by an ester bond. An example is the chemical synthesis of 2-(3,4-dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid, which is formed through an esterification reaction between this compound and 2,4,6-trihydroxybenzoic acid. smolecule.com Such reactions are significant for modifying the properties of phenolic compounds. nih.gov The reaction conditions may vary, but often require a base to neutralize the HCl byproduct, similar to amidation reactions. savemyexams.com

Table 3: Example of Phenolic Ester Synthesis

| Acyl Chloride | Phenol Reactant | Product | Reference |

| This compound | 2,4,6-Trihydroxybenzoic acid | 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid | smolecule.com |

This table provides a specific, documented example of a phenolic ester synthesized from this compound.

Esterification Reactions for Carboxylic Ester Formation

Formation of Glycoside-Based Esters

The synthesis of glycoside-based esters involves the reaction of the electrophilic acyl chloride group of this compound with the hydroxyl groups of a carbohydrate moiety. This esterification reaction is a standard method for conjugating molecules to sugars. To prevent unwanted side reactions with the phenolic hydroxyls of the benzoyl chloride, these groups are typically protected prior to the reaction. Benzyl (B1604629) or benzyloxycarbonyl groups are often employed for this purpose, as they can be removed under mild conditions, such as catalytic hydrogenolysis, in the final step of the synthesis. nih.gov

The general procedure involves dissolving the protected this compound and the glycoside derivative in a dry, inert solvent, often in the presence of a base like pyridine. The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. The reaction mixture is typically stirred at room temperature until completion. nih.gov This methodology has been successfully applied in the synthesis of various biologically relevant molecules, including C-5′ substituted uridine (B1682114) derivatives, where an acyl chloride is coupled to the primary hydroxyl group of the ribose sugar. nih.gov Similarly, catechol moieties have been attached to larger molecules like the antibiotic colistin (B93849) via esterification of its threonine hydroxyl groups with activated 3,4-dihydroxybenzoic acid, demonstrating the viability of this chemical linkage. nih.gov

Table 1: Representative Glycoside Esterification Reaction

| Reactant 1 (Protected Acyl Chloride) | Reactant 2 (Glycoside) | Product (Glycoside Ester) |

| 3,4-Bis(benzyloxy)benzoyl chloride | 2',3'-O-Bis-(benzyloxycarbonyl)uridine | Protected 5'-(3,4-dihydroxybenzoyl)uridine |

| 3,4-Bis(benzyloxy)benzoyl chloride | Methyl α-D-glucopyranoside | Methyl 6-O-(3,4-bis(benzyloxy)benzoyl)-α-D-glucopyranoside |

This table presents plausible reactions based on established chemical principles for the esterification of glycosides.

Thioesterification Reactions with Thiols

Thioesterification is the process of forming a thioester through the reaction of a thiol (R-SH) with a carboxylic acid derivative, such as an acyl chloride. This compound readily undergoes this reaction, where the nucleophilic sulfur atom of the thiol attacks the electrophilic carbonyl carbon of the acyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

The direct reaction between an acyl chloride and a thiol can be slow, but it can be accelerated using a catalyst. tudelft.nl Studies have shown that simple and environmentally benign catalysts, like ferric chloride (FeCl₃), can effectively promote the thioesterification of various aromatic and aliphatic acid chlorides with a range of thiols. tudelft.nl These reactions are often performed under mild, solvent-free conditions at room temperature and can lead to high yields of the desired thioester product with excellent purity. tudelft.nl The mechanism involves the activation of the acyl chloride by the Lewis acid catalyst, making the carbonyl carbon even more susceptible to nucleophilic attack by the thiol. The process is generally applicable and demonstrates the utility of acyl chlorides as S-acylating agents. organic-chemistry.org

Table 2: Example of Thioesterification Reaction

| Acyl Chloride | Thiol | Catalyst | Product (Thioester) |

| This compound | Ethanethiol | FeCl₃ | S-Ethyl 3,4-dihydroxybenzothioate |

| This compound | Thiophenol | None/Base | S-Phenyl 3,4-dihydroxybenzothioate |

This table illustrates typical thioesterification reactions involving an acyl chloride.

Electrophilic Aromatic Substitution Reactions on the Dihydroxybenzene Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. byjus.com In this compound, the regioselectivity of this reaction is controlled by the directing effects of the existing substituents: the two hydroxyl (-OH) groups and the acyl chloride (-COCl) group.

Hydroxyl Groups (-OH): These are powerful activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. libretexts.org They increase the rate of EAS compared to benzene.

Acyl Chloride Group (-COCl): This is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and slowing the reaction rate. libretexts.org

The strong activating and directing power of the two hydroxyl groups dominates the deactivating effect of the acyl chloride. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the hydroxyl groups. The available positions are C-2, C-5, and C-6. The C-2 and C-5 positions are particularly activated as they are ortho to one hydroxyl group and para to the other (or vice-versa), and also meta to the deactivating acyl chloride group. The C-6 position is ortho to the C-5 hydroxyl group. The strong electron-donating character of the catechol moiety makes the ring highly susceptible to electrophilic attack, even without a catalyst in some cases.

Table 3: Directing Effects of Substituents on the Benzene Ring of this compound

| Substituent | Position | Electronic Effect | Directing Influence |

| -COCl | C-1 | Deactivating (Electron-withdrawing) | Meta (C-3, C-5) |

| -OH | C-3 | Activating (Electron-donating) | Ortho, Para (C-2, C-4, C-6) |

| -OH | C-4 | Activating (Electron-donating) | Ortho, Para (C-3, C-5) |

| Combined Effect | Strongly Activated | C-2, C-5, C-6 |

Redox Chemistry of the Catechol Moiety

The catechol (1,2-dihydroxybenzene) functional group is redox-active and plays a central role in the chemistry of this compound. researchgate.net It can be readily oxidized to form reactive quinone species and, under different conditions, the acyl chloride can be reduced.

The catechol moiety of this compound is susceptible to oxidation, a characteristic reaction for 1,2-dihydroxybenzene compounds. researchgate.net This oxidation involves the removal of two protons and two electrons to form a highly reactive ortho-quinone (o-quinone). researchgate.netmdpi.com This transformation can be achieved using various oxidizing agents, including chemical reagents like sodium periodate (B1199274) or through electrochemical methods. nih.govresearchgate.net

The electrochemical oxidation of catechol-containing compounds, such as the flavonoid quercetin, has been studied extensively and provides a model for the behavior of this compound. mdpi.com The oxidation of the catechol group occurs at a relatively low positive potential. The resulting o-quinone is a potent electrophile and can be unstable, often undergoing subsequent reactions. researchgate.netmdpi.com For instance, in the presence of water, the quinone can undergo a hydroxylation reaction, leading to the formation of more complex structures, such as benzofuranone derivatives, as observed in the oxidation of quercetin. researchgate.netiaea.org The exact pathway and stability of the quinone depend on the reaction conditions, including the solvent and pH. researchgate.netresearchgate.net

The acyl chloride group of this compound can be reduced to a primary alcohol, yielding 3,4-dihydroxybenzyl alcohol (protocatechuic alcohol). nih.gov This transformation is a standard reduction of a carboxylic acid derivative. libretexts.org

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this purpose, readily reducing acyl chlorides, esters, and carboxylic acids to primary alcohols. libretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup to protonate the intermediate alkoxide and yield the final alcohol. Sodium borohydride (B1222165) (NaBH₄) can also reduce acyl chlorides, although it is a milder reagent and less reactive towards other carbonyl compounds like esters and carboxylic acids. libretexts.org An alternative method is catalytic hydrogenation, where the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst such as platinum or palladium on carbon. google.com This method is also effective for reducing the carbonyl group to a methylene (B1212753) group under specific conditions, but can be controlled to yield the alcohol. This reduction produces 3,4-dihydroxybenzyl alcohol, a compound that has been identified in various natural sources. nih.gov

3,4 Dihydroxybenzoyl Chloride As a Versatile Synthon in Complex Molecular Architecture

Construction of Bioactive Heterocyclic Systems

3,4-Dihydroxybenzoyl chloride, a derivative of the naturally occurring protocatechuic acid, serves as a critical starting material for constructing various heterocyclic compounds with significant biological activities. Its acyl chloride group provides a reactive site for forming amide bonds, while the catechol (3,4-dihydroxy) moiety often imparts antioxidant and metal-chelating properties to the final molecule.

The 1,3,4-thiadiazole (B1197879) ring is a well-known pharmacophore present in numerous antimicrobial, anti-inflammatory, and anticancer agents. nih.gov The conjugation of this heterocyclic system with a 3,4-dihydroxybenzoyl moiety can lead to novel compounds with enhanced or synergistic biological effects, particularly potent antioxidant activity. academie-sciences.fr

The synthesis typically involves the reaction of this compound with a pre-formed 2-amino-5-substituted-1,3,4-thiadiazole in a suitable solvent like dioxane. The reaction proceeds via nucleophilic acyl substitution, where the amino group of the thiadiazole ring attacks the carbonyl carbon of the acyl chloride, forming a stable amide linkage. academie-sciences.fr This general method allows for the creation of a library of N-(5-substituted-1,3,4-thiadiazol-2-yl)-3,4-dihydroxybenzamide derivatives. academie-sciences.fr For instance, a series of 15 novel 1,3,4-thiadiazole amide derivatives were synthesized from protocatechuic acid to explore their antioxidant potential. academie-sciences.fr The general synthetic route begins with the cyclization of a carboxylic acid with thiosemicarbazide (B42300) using a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 2-amino-1,3,4-thiadiazole (B1665364) intermediate, which is then acylated with this compound. academie-sciences.frnih.gov

Table 1: Examples of Synthesized 1,3,4-Thiadiazole Conjugates

| Starting Amine | Acylating Agent | Resulting Conjugate Structure (General) | Reference |

|---|---|---|---|

| 2-Amino-5-phenyl-1,3,4-thiadiazole | This compound | N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3,4-dihydroxybenzamide | academie-sciences.fr |

| 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | This compound | N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3,4-dihydroxybenzamide | academie-sciences.fr |

This table represents a general synthetic strategy. Specific yields and reaction conditions can be found in the cited literature.

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a core structure in molecules exhibiting a range of biological activities, including antiviral and anti-inflammatory properties. uit.no The incorporation of the 3,4-dihydroxybenzoyl group into this framework can be achieved through standard synthetic methodologies.

A common route to synthesize 3,4-dihydroquinoxalin-2(1H)-ones involves the condensation of an o-phenylenediamine (B120857) with a reactive two-carbon unit. derpharmachemica.com In this context, this compound can be used as an acylating agent. The synthesis would proceed by reacting an o-phenylenediamine with this compound. This reaction, however, can lead to different regioisomers if an unsymmetrically substituted o-phenylenediamine is used. beilstein-journals.org The initial acylation would likely occur at the more nucleophilic amino group, followed by an intramolecular cyclization and dehydration to yield the final 3-(3,4-dihydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-one derivative. The versatility of this synthesis allows for modification at multiple positions on the heterocyclic scaffold to produce a wide array of substitution patterns. uit.no

Functionalization of Polymeric Materials and Nanostructured Surfaces

The catechol unit of this compound is renowned for its strong adhesive properties and ability to chelate metals, functionalities inspired by nature, such as in mussel adhesive proteins. csic.esresearchgate.net This has led to its use in modifying the surfaces of polymers and nanostructures to impart specific functionalities.

When grafted onto polymeric backbones, the 3,4-dihydroxybenzoyl moiety can transform an inert polymer into a functional material with applications in environmental remediation and catalysis. A key example is the functionalization of macroreticular polystyrene-divinylbenzene resins (e.g., Amberlite XAD-16) with groups containing the 3,4-dihydroxybenzoyl unit. rsc.org This modification creates chelating ion-exchange polymers with a high affinity and selectivity for certain metal ions, which can be used for their removal from aqueous solutions. rsc.org The efficiency of these functionalized polymers depends on factors such as the polymer matrix properties and the density of the grafted chelating groups. rsc.org

Similarly, the catechol group is a powerful anchor for functionalizing nanostructured surfaces. csic.es Inspired by the robust underwater adhesion of 3,4-dihydroxyphenylalanine (DOPA) found in mussel proteins, the 3,4-dihydroxybenzoyl group can be used to coat a wide variety of inorganic and metallic surfaces. researchgate.net This surface modification can enhance biocompatibility, provide corrosion resistance, or serve as a platform for further chemical modifications. The strong coordination of the vicinal hydroxyl groups to metal oxides makes this a versatile and widely applicable surface functionalization strategy. csic.es

Application in Natural Product Analog Synthesis

This compound and its parent acid are valuable synthons in the total synthesis and modification of natural products, particularly those whose biological activity relies on iron chelation. Siderophores are a class of natural products produced by microorganisms to sequester iron from the environment. Many siderophores utilize catecholate groups for this purpose. The synthesis of analogs of these natural products, such as those related to the desferrioxamine E siderophore pathway, often involves the incorporation of a 3,4-dihydroxybenzoyl unit or a protected version thereof to mimic the natural iron-binding motif. mdpi.com

Furthermore, the principles of molecular simplification are often applied to complex natural products to create analogs with improved pharmacokinetic properties or simpler synthetic access. nih.gov While not always using the acyl chloride directly, syntheses of analogs of natural products like berberine (B55584) often involve building blocks containing the closely related 1,3-benzodioxole (B145889) or a catechol structure. This highlights the importance of the core 3,4-dihydroxybenzoyl scaffold in medicinal chemistry for designing novel compounds based on natural product templates. nih.gov

Design and Synthesis of Metal-Chelating Ligands Incorporating the 3,4-Dihydroxybenzoyl Unit

The catechol group is an exceptionally efficient bidentate chelator for a variety of metal ions, especially for hard or borderline-hard metal ions like iron(III), aluminum(III), and copper(II). csic.estandfonline.com This property is central to the design of new ligands for applications in chelation therapy, where the goal is to sequester and remove excess or toxic metal ions from the body.

Studies have shown that these synthesized derivatives are highly effective at binding iron(III) and copper(II). tandfonline.com The stoichiometry and stability of the resulting metal complexes are often investigated using techniques like UV-Vis spectrophotometry and Job's plots. For iron(III), these ligands typically form highly stable hexa-coordinated complexes, indicating that three ligand molecules coordinate to one central iron ion. researchgate.net

Table 2: Metal Chelation by 3,4-Dihydroxybenzoyl Derivatives

| Ligand Structure | Metal Ion | Complex Stoichiometry (Ligand:Metal) | Analytical Method | Reference |

|---|---|---|---|---|

| 4-[(3,4-Dihydroxybenzoyl)amino]butyl-diethylcarbamate | Fe(III) | 3:1 | UV-Vis Spectroscopy, Job's Plot | tandfonline.comresearchgate.net |

| 4-[(3,4-Dihydroxybenzoyl)amino]butyl-diethylcarbamate | Cu(II) | 2:1 | UV-Vis Spectroscopy, Job's Plot | tandfonline.com |

| 5-[(3,4-Dihydroxybenzoyl)amino]pentyl-diethylcarbamate | Fe(III) | 3:1 | UV-Vis Spectroscopy, Job's Plot | tandfonline.comresearchgate.net |

The data presented illustrates the chelating ability of the 3,4-dihydroxybenzoyl moiety. N/A indicates that specific stoichiometry was not the focus of the cited study, which instead measured adsorption capacity.

Computational and Theoretical Insights into 3,4 Dihydroxybenzoyl Chloride and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Density Functional Theory (DFT) is a robust computational method used to investigate the structural and electronic properties of molecular systems. acs.org By applying DFT, researchers can model the geometry, orbital energies, and potential energy surfaces of 3,4-dihydroxybenzoyl chloride and its derivatives, providing a foundational understanding of their chemical nature. acs.orgresearchgate.net

The electronic characteristics of this compound are governed by the interplay between the electron-donating hydroxyl (-OH) groups and the electron-withdrawing acyl chloride (-COCl) group attached to the aromatic ring. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p), can precisely model this interplay. acs.orgepstem.netplos.org

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. For a molecule like this compound, the HOMO is typically localized on the electron-rich catechol ring, while the LUMO is centered on the electrophilic acyl chloride moiety. The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. acs.org For instance, studies on similar phenolic compounds show that the introduction of hydroxyl groups raises the HOMO energy, making the molecule a better electron donor. swinburne.edu.au

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, an MEP map would show negative potential (red/yellow) around the electronegative oxygen atoms of the hydroxyl and carbonyl groups, indicating sites susceptible to electrophilic attack. Conversely, a region of positive potential (blue) would be centered on the carbonyl carbon, identifying it as the primary site for nucleophilic attack. The acidic phenolic hydrogens would also exhibit positive potential.

Table 1: Representative Calculated Electronic Properties for a Dihydroxybenzoyl Moiety

| Property | Description | Typical Calculated Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.0 to 5.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2; resists change in electron distribution | 2.0 to 2.5 |

| Chemical Softness (S) | 1 / (2η); reciprocal of hardness | 0.20 to 0.25 |

Note: Values are illustrative, based on DFT calculations for structurally related phenolic compounds. acs.orgnih.govresearchgate.net

Quantum chemical calculations are instrumental in mapping the reaction pathways of this compound. smu.edu For its characteristic reaction, nucleophilic acyl substitution, DFT can be used to model the entire potential energy surface. This involves identifying the structures of the reactants, the tetrahedral intermediate, the transition states separating these species, and the final products. nih.gov

The process involves:

Geometry Optimization: Calculating the lowest energy structures of all stationary points along the reaction coordinate.

Transition State (TS) Search: Locating the first-order saddle point on the potential energy surface that corresponds to the reaction's energy barrier. Methods like the Berny algorithm are commonly used.

Frequency Analysis: Confirming the nature of the stationary points. A stable minimum has all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the minimum energy path from the transition state down to the reactant and product, confirming that the located TS correctly connects the intended species. smu.edu

Through this analysis, key kinetic and thermodynamic data, such as activation energies (the height of the TS barrier) and reaction enthalpies, can be calculated, providing a detailed mechanistic understanding of why a reaction is fast or slow, and whether it is favorable. nih.gov

This compound can exist in several conformations due to the rotation around the C(ring)-C(carbonyl) single bond and the C-O bonds of the hydroxyl groups. Quantum chemical calculations can determine the relative stabilities of these conformers. researchgate.net

A key feature of the 3,4-dihydroxy arrangement is the potential for intramolecular hydrogen bonding. A hydrogen bond can form between the hydrogen of the hydroxyl group at position 3 or 4 and the carbonyl oxygen. These interactions significantly stabilize certain conformations over others. Natural Bond Orbital (NBO) analysis is a computational technique used to study these interactions by quantifying the charge transfer from the lone pair of the acceptor atom (e.g., carbonyl oxygen) to the antibonding orbital of the donor bond (e.g., O-H). acs.org The energy of this interaction (E(2)) indicates the strength of the hydrogen bond. acs.org

Table 2: Hypothetical Conformational Analysis of this compound

| Conformer | Description of Key Dihedral Angle/Interaction | Relative Energy (kcal/mol) | Intramolecular H-Bond |

|---|---|---|---|

| A | Planar, C=O syn to C4-OH | 0.00 | Strong (O4-H···O=C) |

| B | Planar, C=O anti to C4-OH | ~2-4 | Weak or None |

| C | Non-planar (twisted C-C bond) | > 5 | Broken |

Note: This table is illustrative, demonstrating the expected energetic differences based on the principles of hydrogen bonding and steric hindrance found in similar molecules. acs.orgresearchgate.net

Molecular Dynamics Simulations in Reaction Environments and Solvent Effects

While quantum mechanics excels at describing the electronic details of a single molecule or a small complex, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a realistic environment, such as in a solvent. researchgate.net MD simulations model the system using classical mechanics and a defined force field (e.g., CHARMM, OPLS) that approximates the potential energy of the system. researchgate.netnih.gov

An MD simulation of this compound in an explicit solvent like water would involve placing one or more solute molecules in a box filled with thousands of water molecules. The simulation would then track the positions and velocities of every atom over a timescale of nanoseconds to microseconds. nih.govnih.gov

These simulations provide insights into:

Solvation Structure: How solvent molecules arrange around the solute. Radial distribution functions can be calculated to show the probability of finding a solvent molecule at a certain distance from the solute's functional groups, revealing the structure of the solvation shells.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the solute's hydroxyl and carbonyl groups and the surrounding water molecules can be monitored over time. nih.gov

Conformational Dynamics: MD simulations show how the molecule flexes, rotates, and samples different conformations in solution, providing a dynamic picture that complements the static view from QM calculations. researchgate.net

Transport Properties: Simulations can be used to estimate properties like the diffusion coefficient of the molecule in a given solvent.

The choice of solvent significantly impacts reactivity. MD simulations can reveal how polar protic solvents (like water) can stabilize charged intermediates and transition states through hydrogen bonding, while nonpolar solvents would favor different reaction pathways. nih.gov

Structure-Reactivity Relationships from a Computational Perspective

By combining QM and MD methods, a comprehensive understanding of the structure-reactivity relationships for this compound and its derivatives can be established. Computational studies can systematically predict how structural modifications influence reactivity. swinburne.edu.au

For example, DFT calculations can be performed on a series of derivatives where substituents are added to the aromatic ring. The calculations would reveal how each substituent alters key reactivity descriptors: researchgate.net

Orbital Energies (HOMO/LUMO): Electron-withdrawing groups would lower the energy of both orbitals, while electron-donating groups would raise them.

Electrophilicity of the Carbonyl Carbon: The partial positive charge on the carbonyl carbon, calculated via methods like Mulliken population analysis or by analyzing the MEP, serves as a direct indicator of its susceptibility to nucleophilic attack. swinburne.edu.au A more positive charge implies higher reactivity.

Acidity of Phenolic Protons: The stability of the corresponding phenoxide ion can be calculated to predict the pKa of the hydroxyl groups.

A study on capsaicin (B1668287) analogs, including derivatives of N-(3,4-dihydroxybenzyl)nonanamide, demonstrated a clear correlation between the modification of the vanilloid (catechol) ring and biological activity. nih.gov Molecular modeling in such studies helps explain why certain analogs are more potent by revealing their specific binding interactions with a target receptor. nih.gov This approach allows for the rational design of new derivatives with tailored reactivity and properties. For instance, adding a fluorine atom, as in 3-fluoro-4,5-dihydroxybenzoyl chloride, would significantly alter the electronic properties due to fluorine's high electronegativity, influencing regioselectivity and reaction kinetics.

Future Directions and Emerging Research Avenues

Development of Catalytic and Stereoselective Synthetic Methods for Derivatization

The derivatization of 3,4-dihydroxybenzoyl chloride, while foundational, has largely relied on conventional stoichiometric reactions. The future necessitates a shift towards more elegant and efficient catalytic methods. The development of catalytic systems for the selective acylation of various nucleophiles would not only enhance efficiency and atom economy but also open avenues for creating diverse molecular architectures.

A significant area for advancement lies in stereoselective synthesis. While the benzoyl chloride itself is achiral, its reaction with chiral substrates or the use of chiral catalysts can lead to the formation of stereochemically complex molecules. Research into chiral catalysts, such as those based on transition metals or organocatalysts, could enable the enantioselective or diastereoselective synthesis of derivatives. For instance, the enantioselective oxidation of sulfides has been achieved using a chiral molybdenum complex with a modified β-cyclodextrin bearing a 3,4-dihydroxybenzoyl moiety, resulting in predominantly the (S)-sulfoxide. researchgate.net This highlights the potential for the 3,4-dihydroxybenzoyl group to act as a directing or interacting moiety in stereoselective transformations.

Future work could focus on:

Kinetic Resolution: Developing catalysts that can selectively acylate one enantiomer of a racemic mixture of alcohols or amines, leaving the other unreacted.

Desymmetrization: Utilizing chiral catalysts to selectively react with one of the two hydroxyl groups in a prochiral diol, leading to the formation of a single enantiomer.

Asymmetric Catalysis: Employing chiral Lewis acids or bases to catalyze the reaction of this compound with prochiral nucleophiles, thereby inducing chirality in the product.

Exploration of Novel Reaction Pathways and Transformations

Beyond standard acylation reactions, the exploration of novel reaction pathways for this compound is a fertile ground for discovery. The presence of the two hydroxyl groups alongside the reactive acyl chloride functionality offers opportunities for intramolecular reactions and multi-component reactions.

For example, the development of one-pot procedures where the hydroxyl groups participate in subsequent transformations after the initial acylation could lead to the rapid assembly of complex heterocyclic structures. Research into cascade reactions initiated by the acylation event could provide efficient routes to novel scaffolds for medicinal chemistry and materials science.

Furthermore, the investigation of reactions that proceed via unconventional mechanisms, such as those involving radical intermediates or photochemical activation, could unveil new synthetic possibilities. The catechol moiety is known to be redox-active, which could be exploited in electro-organic synthesis or photoredox catalysis to forge new bonds and create unique molecular architectures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. While specific studies on the flow chemistry of this compound are scarce, the general principles applied to other benzoyl chlorides are highly relevant. mdpi.combeilstein-journals.orgacs.orgresearchgate.nethybrid-chem.com

Flow chemistry provides precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for highly reactive compounds like acyl chlorides. beilstein-journals.org This enhanced control can lead to improved yields, higher selectivity, and the suppression of side reactions. beilstein-journals.org For instance, the exothermic nature of acyl chloride reactions can be managed effectively in microreactors, preventing the formation of degradation products. beilstein-journals.org

The integration of this compound into automated synthesis platforms would enable the rapid generation of compound libraries for high-throughput screening. beilstein-journals.orgnih.gov By combining flow reactors with automated purification and analysis systems, researchers could efficiently explore the chemical space around the 3,4-dihydroxybenzoyl scaffold, accelerating the discovery of new bioactive molecules and materials.

Future research in this area should focus on:

Developing robust and optimized flow protocols for the synthesis and derivatization of this compound.

Integrating in-line analytical techniques (e.g., IR, NMR, MS) for real-time reaction monitoring and optimization.

Designing multi-step flow syntheses that utilize this compound as a key building block.

Application in Advanced Materials Science Beyond Bioactive Compounds

While the 3,4-dihydroxybenzoyl moiety is prevalent in bioactive natural products and pharmaceuticals, its potential in advanced materials science remains largely untapped. The catechol group is well-known for its strong adhesive properties and its ability to coordinate with metal ions, suggesting a range of potential applications.

Future research could explore the incorporation of the 3,4-dihydroxybenzoyl unit into polymers to create:

Advanced Adhesives and Coatings: Leveraging the adhesive properties of the catechol group for underwater applications or biocompatible coatings.

Functional Polymers: Developing polymers with metal-chelating properties for applications in sensing, catalysis, or environmental remediation.

Redox-Active Materials: Creating materials that can undergo reversible oxidation and reduction for use in energy storage or electronic devices.

The synthesis of novel monomers derived from this compound could pave the way for a new class of functional materials with tailored properties.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

The comprehensive characterization of this compound and its derivatives is crucial for understanding their structure, purity, and reactivity. While standard techniques like NMR and IR spectroscopy are routinely used, the application of more advanced methodologies can provide deeper insights. tandfonline.comontosight.aigoogle.comgoogle.combibliotekanauki.pl

Table 1: Advanced Spectroscopic and Spectrometric Techniques for Characterization

| Technique | Application for this compound and Derivatives | Potential Insights |

| 2D NMR Spectroscopy | Elucidation of complex structures of derivatives, including the assignment of all proton and carbon signals and the determination of through-bond and through-space correlations. | Unambiguous structure determination, conformational analysis, and identification of intermolecular interactions. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for the confirmation of elemental composition and the identification of unknown byproducts or metabolites. asm.orgnih.gov | Precise molecular formula determination, fragmentation pathway analysis, and structural elucidation of novel compounds. asm.orgnih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural characterization of derivatives by analyzing the fragmentation patterns of parent ions. asm.orgiomcworld.com | Identification of specific functional groups and their connectivity within the molecule. asm.orgiomcworld.com |

| X-ray Crystallography | Determination of the three-dimensional structure of crystalline derivatives in the solid state. | Precise bond lengths, bond angles, and intermolecular interactions, providing definitive proof of structure and stereochemistry. |

| Computational Chemistry | Prediction of spectroscopic properties (NMR, IR) and reaction mechanisms to complement experimental data. | Deeper understanding of structure-property relationships and reaction dynamics. |

Future research will likely involve the synergistic use of these advanced techniques to build a comprehensive understanding of the chemical behavior of this compound and to guide the design of new synthetic strategies and applications. The use of derivatizing agents like benzoyl chloride in conjunction with LC-MS/MS for targeted metabolomics also points to the utility of these compounds in analytical methodologies. nih.govchromatographyonline.comnih.gov

Q & A

Q. What are optimized synthetic routes for preparing 3,4-dihydroxybenzoyl chloride, and how can purity be validated?

- Methodological Answer : A common approach involves chlorination of 3,4-dihydroxybenzoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key factors include reaction temperature (typically 60–80°C), solvent selection (e.g., anhydrous dichloromethane), and stoichiometric control to minimize side reactions. Post-synthesis, purification via fractional distillation or recrystallization is critical. Validate purity using HPLC (≥99% by area normalization) and confirm structure via : characteristic peaks for aromatic protons (δ 6.8–7.2 ppm) and acyl chloride (δ ~170 ppm in ) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm the acyl chloride C=O stretch (~1770–1810 cm⁻¹) and hydroxyl O–H stretch (broad band ~2500–3300 cm⁻¹ if residual carboxylic acid is present).

- NMR : identifies aromatic protons (doublets for 1,2,4-trisubstituted benzene), while resolves the carbonyl carbon (~170 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 173.00 for C₇H₅ClO₃). Cross-reference with NIST spectral databases for accuracy .

Advanced Research Questions

Q. How do microbial enzymes modify this compound during biotransformation studies?

- Methodological Answer : In microbial systems (e.g., Aspergillus spp. or Saccharomyces spp.), extracellular hydrolases or transferases catalyze structural modifications. For example:

- Glycosylation : Enzymatic addition of glucose to hydroxyl groups, forming β-D-glucopyranoside derivatives (e.g., 4-[[(3,4-dihydroxybenzoyl)oxy]methyl]phenyl glucoside). Monitor via LC-MS and compare retention times with synthetic standards.

- Methylation : S-adenosyl methionine (SAM)-dependent methyltransferases may methylate hydroxyl groups, altering solubility and bioactivity. Use to detect new methyl signals (δ ~3.2–3.5 ppm) .

Q. What strategies mitigate competing side reactions during esterification/amidation of this compound?

- Methodological Answer :

- Regioselective Protection : Temporarily protect one hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride before reacting the acyl chloride with amines/alcohols. Deprotect with tetrabutylammonium fluoride (TBAF).

- Low-Temperature Coupling : Conduct reactions at 0–5°C to reduce hydrolysis of the acyl chloride. Use anhydrous solvents (e.g., THF) and molecular sieves to scavenge water.

- Catalytic DMAP : Add 4-dimethylaminopyridine (DMAP) to accelerate nucleophilic acyl substitution while minimizing racemization in chiral intermediates .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.